Methyl [methoxy(methylsulfanyl)phosphoryl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [methoxy(methylsulfanyl)phosphoryl]carbamate is a chemical compound that belongs to the class of carbamates Carbamates are widely used in various fields, including agriculture, medicine, and industry, due to their diverse chemical properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [methoxy(methylsulfanyl)phosphoryl]carbamate typically involves the reaction of methyl isocyanate with a suitable phosphorylating agent. One common method includes the use of methyl phosphorodichloridate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired carbamate compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl [methoxy(methylsulfanyl)phosphoryl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: Nucleophilic substitution reactions can replace the methoxy or methylsulfanyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of carbamate derivatives.
Scientific Research Applications
Methyl [methoxy(methylsulfanyl)phosphoryl]carbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate-protected amines.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases related to enzyme dysregulation.
Industry: It is used in the development of new materials and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl [methoxy(methylsulfanyl)phosphoryl]carbamate involves the inhibition of specific enzymes. The compound binds to the active site of the enzyme, forming a stable complex that prevents the enzyme from catalyzing its substrate. This inhibition can affect various molecular pathways, depending on the target enzyme.
Comparison with Similar Compounds
Similar Compounds
Methyl carbamate: A simpler carbamate compound with similar protective properties for amines.
Ethyl [ethoxy(ethylsulfanyl)phosphoryl]carbamate: A structurally similar compound with ethyl groups instead of methyl groups.
Uniqueness
Methyl [methoxy(methylsulfanyl)phosphoryl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and methylsulfanyl groups provide unique sites for chemical modification, making it a versatile compound for various applications.
Properties
CAS No. |
62308-03-6 |
---|---|
Molecular Formula |
C4H10NO4PS |
Molecular Weight |
199.17 g/mol |
IUPAC Name |
methyl N-[methoxy(methylsulfanyl)phosphoryl]carbamate |
InChI |
InChI=1S/C4H10NO4PS/c1-8-4(6)5-10(7,9-2)11-3/h1-3H3,(H,5,6,7) |
InChI Key |
FAQGUMRMWUEULV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NP(=O)(OC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.